Alyssin

描述

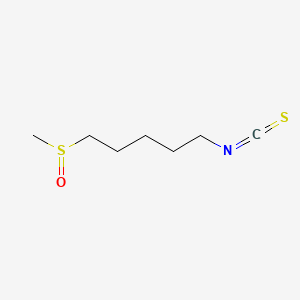

Alyssin (5-(methylsulfinyl)-pentyl isothiocyanate) is a bioactive isothiocyanate (ITC) found in cruciferous vegetables, particularly in Alyssum species (Brassicaceae) . It is derived from glucothis compound, a glucosinolate precursor, and has garnered attention for its potent anticancer properties. Mechanistically, this compound induces apoptosis and necrosis in cancer cells by increasing intracellular reactive oxygen species (ROS) and disrupting microtubule dynamics via tubulin depolymerization . Its efficacy in HepG2 hepatocellular carcinoma cells surpasses that of well-studied ITCs like sulforaphane (4C chain) and iberin (3C chain), making it a promising candidate for chemoprevention and adjunctive therapy .

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanato-5-methylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQPVQTAUKPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983213 | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-23-1 | |

| Record name | Alyssin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALYSSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

阿利辛可以通过水解芥子油苷合成,芥子油苷是在十字花科蔬菜中发现的含硫化合物。 水解是由酶黑芥子酶催化的,导致异硫氰酸酯的形成,包括阿利辛 .

工业生产方法

阿利辛的工业生产涉及从植物来源中提取芥子油苷,然后进行酶促水解。 该过程通常包括将植物材料研磨、使用溶剂提取芥子油苷,然后用黑芥子酶处理提取物以生成阿利辛 .

化学反应分析

Reactivity of Isothiocyanates

Alyssin belongs to the isothiocyanate (ITC) family, which generally reacts via:

-

Nucleophilic attack on the -NCS group : The electrophilic sulfur in the isothiocyanate group reacts with nucleophiles (e.g., thiols, amines) to form thioureas or disulfides .

-

Redox interactions : The sulfoxide group may participate in redox reactions, though this is not explicitly studied for this compound.

Example Reaction Mechanism (General ITC Reactivity)

Reaction : Isothiocyanate + thiol → Thiourea + disulfide

While this mechanism is extrapolated from other ITCs (e.g., sulforaphane), direct evidence for this compound’s participation in such reactions is absent in the provided sources .

Biological Activity and Potential Reaction Pathways

This compound’s biological effects, such as ROS generation and tubulin depolymerization , suggest indirect involvement in cellular redox and protein modification pathways . For example:

-

ROS-mediated reactions : this compound may oxidize cellular thiols (e.g., glutathione) via redox cycling, altering intracellular redox states.

-

Protein interactions : The compound could covalently modify cysteine residues in proteins (e.g., tubulin), leading to structural changes.

| Biological Effect | Mechanism |

|---|---|

| ROS generation | Oxidation of cellular thiols |

| Tubulin depolymerization | Covalent modification of cysteine residues |

Research Gaps and Limitations

The provided sources lack explicit data on this compound’s chemical reactivity or synthetic pathways . Key gaps include:

-

Kinetic studies : No rate constants or reaction orders for this compound’s reactions.

-

Structural analog comparisons : Limited direct data on how its methylsulfinyl group influences reactivity compared to other ITCs.

-

Environmental stability : No information on degradation pathways under physiological conditions.

Future Research Directions

To fully characterize this compound’s chemical reactions, studies should focus on:

-

Mechanistic investigations : Using techniques like HPLC or NMR to track reaction products with model nucleophiles (e.g., cysteine).

-

Kinetic modeling : Determining rate laws for reactions involving this compound’s isothiocyanate and sulfoxide groups.

-

Interactions with biomolecules : Elucidating binding affinities and covalent modification sites in proteins.

科学研究应用

阿利辛在科学研究中具有多种应用,包括:

化学: 用作有机合成中的试剂,以及作为研究异硫氰酸酯化学的模型化合物。

生物学: 研究其在诱导 II 期解毒酶中的作用及其作为化学预防剂的潜力。

医学: 研究其抗癌特性,特别是在抑制癌细胞增殖和诱导细胞凋亡方面的作用。

作用机制

阿利辛主要通过诱导 II 期解毒酶和激活 Nrf2 途径发挥作用。该化合物会增加细胞内活性氧,从而导致 Nrf2 激活,然后 Nrf2 转运到细胞核并结合 DNA 中的抗氧化反应元件 (ARE)。 这种结合会诱导参与解毒和抗氧化防御的基因表达 .

相似化合物的比较

Structural Comparison

Alyssin belongs to the methylsulfinylalkyl ITC family, characterized by an alkyl chain terminated by an isothiocyanate group and a sulfinyl moiety. Key structural analogs include:

| Compound | Alkyl Chain Length | Sulfur Oxidation State | Key Source |

|---|---|---|---|

| This compound | C5 | Sulfinyl (-SO-) | Alyssum spp. |

| Sulforaphane | C4 | Sulfinyl (-SO-) | Broccoli, kale |

| Iberin | C3 | Sulfinyl (-SO-) | Horseradish, Brussels sprouts |

| Erucin | C4 | Thioether (-S-) | Arugula |

The extended C5 chain of this compound enhances hydrophobic interactions with cellular targets compared to shorter-chain analogs like iberin (C3) and sulforaphane (C4) . This structural feature may slow its conjugation with glutathione (GSH), prolonging its bioactive availability .

Anticancer Activity

Table 1: Cytotoxicity of ITCs in HepG2 Cells

| Compound | IC50 (µM) in HepG2 | Selectivity Index (SI)* | Apoptosis Induction (%) at 80 µM | Necrosis Induction (%) at 80 µM |

|---|---|---|---|---|

| This compound | 30.8 ± 1.8 | 1.81 | 56.7 ± 5.3 | 22.0 ± 1.9 |

| Sulforaphane | 44.8 ± 2.1 | 2.23 | 30.9 ± 2.1 | 14.3 ± 3.6 |

| Iberin | 58.9 ± 0.7 | 2.33 | 41.9 ± 3.4 | 17.0 ± 1.7 |

*SI = IC50 in normal Vero cells / IC50 in HepG2 cells .

This compound demonstrated superior cytotoxicity in HepG2 cells, with an IC50 nearly 50% lower than sulforaphane and 60% lower than iberin . However, its lower SI indicates higher toxicity to normal cells compared to analogs, necessitating dose optimization for therapeutic use .

Mechanistic Differences

ROS Generation :

- This compound increased intracellular ROS by 36.1% at 40 µM, exceeding sulforaphane (25.4%) and iberin (30.9%) .

- ROS overproduction triggers mitochondrial dysfunction and caspase activation, amplifying apoptosis .

Tubulin Interaction :

- This compound disrupted microtubule polymerization by 40% at 40 µM, compared to 25% for sulforaphane .

- Tubulin depolymerization induces G2/M cell-cycle arrest, a mechanism less pronounced in shorter-chain ITCs .

DNA Interaction :

Synergy with Chemotherapeutic Agents

Table 2: Synergistic Effects with 5-Fluorouracil (5-FU) in Colon Cancer Cells

| Combination | Cell Line | Combination Index (CI)* | Effect |

|---|---|---|---|

| This compound + 5-FU | Caco-2 | 0.7 (Synergism) | Enhanced G2/M arrest; additive apoptosis |

| Sulforaphane + 5-FU | Caco-2 | 0.7 (Synergism) | Receptor-mediated apoptosis |

| This compound + 5-FU | HT-29 | 1.0 (Additive) | Cell-cycle inhibition dominant |

*CI < 1 = synergism; CI = 1 = additive .

While sulforaphane synergized with 5-FU via apoptosis, this compound’s C5 chain favored cell-cycle arrest over apoptosis, highlighting structure-dependent mechanisms .

生物活性

Alyssin, a naturally occurring isothiocyanate (ITC) found in certain cruciferous vegetables, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is derived from the hydrolysis of glucosinolates present in plants such as Wasabia japonica. It belongs to a class of compounds known for their health-promoting effects, which include anticancer, antibacterial, and enzyme-inhibitory activities .

Anticancer Activity

Recent studies have highlighted this compound's potent anticancer properties. Research comparing this compound with other ITCs, such as sulforaphane and iberin, has demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines:

- Cell Lines Studied : HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HT-29 (colon cancer).

- Mechanisms of Action :

Table 1: Summary of Anticancer Effects of this compound

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HepG2 | Cell death via apoptosis | Increased ROS; tubulin polymerization inhibition |

| MCF-7 | Selective apoptosis | Inhibition of cytochrome P450 enzymes |

| HT-29 | Growth inhibition | Induction of ROS; activation of pro-apoptotic pathways |

Mechanisms Underlying Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic targets within cells. This interaction leads to several downstream effects:

- Reactive Oxygen Species (ROS) Generation : this compound significantly increases ROS levels, which are crucial mediators in apoptosis and cell signaling pathways .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, contributing to its anticancer effects .

- Modulation of Enzymatic Activity : this compound has been shown to inhibit phase I metabolic enzymes like cytochrome P450 1A1 and 1A2, which play roles in the activation of pro-carcinogens .

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of this compound and related ITCs. For instance:

- A study found that dietary intake of cruciferous vegetables rich in ITCs is associated with reduced cancer risk. The study emphasized the role of these compounds in modulating metabolic pathways related to cancer progression .

- Another investigation highlighted the selective cytotoxicity of this compound towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。